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Compound of Interest

Compound Name: Crizotinib-d5

Cat. No.: B10795807

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crizotinib-d5, the deuterated analog of
the potent dual ALK and c-MET inhibitor, Crizotinib. This document details its molecular
characteristics, applications in experimental setting, and the signaling pathways it modulates.

Core Molecular and Physical Properties

Crizotinib-d5 is a stable isotope-labeled version of Crizotinib, where five hydrogen atoms have
been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the
guantification of Crizotinib in biological samples using mass spectrometry.[1][2] Its physical and
chemical properties are summarized in the table below.

Property Value Reference
Molecular Formula C21H17DsCI2FNsO [L1121[31[4115]
Molecular Weight 455.37 g/mol [1][5]
Appearance Light Tan Solid [11[2]

Purity >95% by HPLC; =95% atom D [1112]
Solubility Soluble in Chloroform [4]

CAS Number 1395950-48-7 [1][2]
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Pharmacokinetic Parameters of Crizotinib
(Unlabeled)

The pharmacokinetic properties of Crizotinib have been extensively studied. The data
presented below is for the unlabeled compound, as Crizotinib-d5 is primarily used as an
analytical standard and not for therapeutic purposes.

Parameter Value

Bioavailability 43% (range: 32%-66%)

Time to Peak Concentration (Tmax) 4 to 6 hours

Volume of Distribution (Vss) 1772 L

Plasma Protein Binding 91%

Metabolism Primarily hepatic, via CYP3A4 and CYP3A5
Elimination Half-Life 42 hours

Excretion Feces (63%), Urine (22%)

Experimental Protocols: Quantification of Crizotinib
using Crizotinib-d5

Crizotinib-d5 is crucial for the accurate quantification of Crizotinib in pharmacokinetic and
other research studies. Below is a typical experimental workflow for its use as an internal
standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental workflow for Crizotinib quantification.
A detailed protocol for the LC-MS/MS method is as follows:
e Sample Preparation:

o To a 100 pL aliquot of plasma, add a known concentration of Crizotinib-d5 solution as the

internal standard.
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o Precipitate the plasma proteins by adding a solvent such as acetonitrile.
o Vortex the mixture and then centrifuge to pellet the precipitated proteins.

o Collect the supernatant for analysis.

e LC-MS/MS Analysis:

o Inject the supernatant into a liquid chromatography system coupled with a tandem mass
spectrometer.

o Chromatographically separate Crizotinib and Crizotinib-d5 from other plasma
components.

o Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion
mode. The mass transitions for Crizotinib and Crizotinib-d5 are monitored.

o Data Analysis:
o Calculate the peak area ratio of Crizotinib to Crizotinib-d5.

o Determine the concentration of Crizotinib in the plasma sample by comparing the peak
area ratio to a standard curve.

Signaling Pathways Modulated by Crizotinib

Crizotinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) and the mesenchymal-
epithelial transition factor (c-MET) receptor tyrosine kinases. By blocking the activity of these
kinases, Crizotinib disrupts downstream signaling pathways that are critical for cancer cell
proliferation, survival, and metastasis.

ALK Signaling Pathway Inhibition

In certain cancers, a chromosomal rearrangement can lead to the formation of a fusion protein,
such as EML4-ALK, which is constitutively active. Crizotinib inhibits the autophosphorylation of
this fusion protein, thereby blocking downstream signaling cascades.
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Inhibition of the EML4-ALK signaling pathway by Crizotinib.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10795807?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10795807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

c-MET Signaling Pathway Inhibition

The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and
autophosphorylates, activating downstream signaling pathways. Crizotinib inhibits this
phosphorylation, thereby blocking these signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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